The compound is identified by its IUPAC name, which is derived from its structural components. It is categorized as a triazole derivative and has been studied for its potential pharmacological properties. The molecular formula is with a molecular weight of approximately 213.11 g/mol. Its CAS number is 1797160-58-7, and it can be found in various chemical databases including PubChem .
The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride typically involves several steps:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product. For example, reactions may be carried out under reflux conditions in solvents like ethanol or dimethylformamide (DMF) to facilitate cyclization .
The molecular structure of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride features:
CC(CN)C1=NN=CN1C.Cl.Cl
InChI=1S/C6H12N4.2ClH/c1-5(3-7)6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H
This structure allows for various interactions such as hydrogen bonding due to the presence of nitrogen atoms in both rings, which is crucial for its biological activity .
The compound can undergo several chemical reactions typical for triazoles and piperazines:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved activity .
The mechanism of action for 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride primarily relates to its interaction with biological targets such as enzymes and receptors:
Studies have indicated that compounds containing triazoles exhibit significant biological activities including antifungal and anticancer properties due to their ability to interfere with critical cellular functions .
The physical and chemical properties of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
The scientific applications of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2